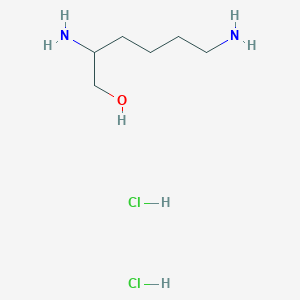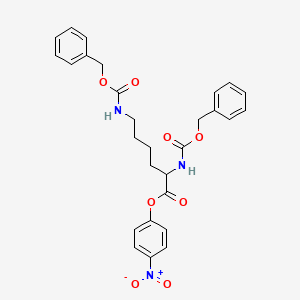
(2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Hydroxy-4-phenylbutyric Acid-d5 is a deuterated derivative of ®-2-Hydroxy-4-phenylbutyric Acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-4-phenylbutyric Acid-d5 typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-2-Hydroxy-4-phenylbutyric Acid.
Deuterium Exchange: The hydrogen atoms in the precursor are replaced with deuterium atoms through a deuterium exchange reaction. This can be achieved using deuterated reagents such as deuterium oxide (D2O) or deuterated acids.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-Hydroxy-4-phenylbutyric Acid-d5 with high purity.
Industrial Production Methods: Industrial production of ®-2-Hydroxy-4-phenylbutyric Acid-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor are subjected to deuterium exchange reactions in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Scale-Up: The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality.
化学反応の分析
Types of Reactions: ®-2-Hydroxy-4-phenylbutyric Acid-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of ®-2-Keto-4-phenylbutyric Acid.
Reduction: Formation of ®-2-Hydroxy-4-phenylbutanol.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
®-2-Hydroxy-4-phenylbutyric Acid-d5 is widely used in scientific research due to its deuterium labeling. Some applications include:
Metabolic Studies: Used to trace metabolic pathways and study enzyme-catalyzed reactions.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Isotope Effects: Used to study kinetic isotope effects in chemical reactions.
NMR Spectroscopy: Deuterium labeling enhances the sensitivity and resolution of nuclear magnetic resonance (NMR) spectroscopy.
作用機序
The mechanism of action of ®-2-Hydroxy-4-phenylbutyric Acid-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms due to the isotope effect. This can lead to differences in the behavior of the compound compared to its non-deuterated counterpart. The exact molecular targets and pathways depend on the specific application and context of the research.
類似化合物との比較
®-2-Hydroxy-4-phenylbutyric Acid: The non-deuterated version of the compound.
(S)-2-Hydroxy-4-phenylbutyric Acid: The enantiomer of the compound.
®-2-Hydroxy-4-phenylbutyric Acid-d3: A partially deuterated version of the compound.
Uniqueness: ®-2-Hydroxy-4-phenylbutyric Acid-d5 is unique due to its complete deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can lead to differences in reaction kinetics and mechanisms, making it a valuable tool for studying isotope effects and metabolic pathways.
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
185.23 g/mol |
IUPAC名 |
(2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1/i6D2,7D2,9D |
InChIキー |
JNJCEALGCZSIGB-LPGLKLJUSA-N |
異性体SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C1=CC=CC=C1)O |
正規SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


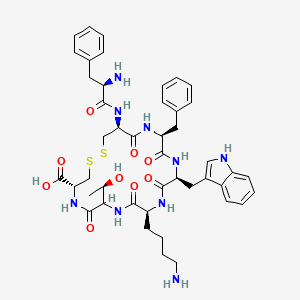
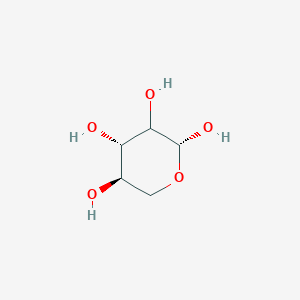

![3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one](/img/structure/B13401122.png)


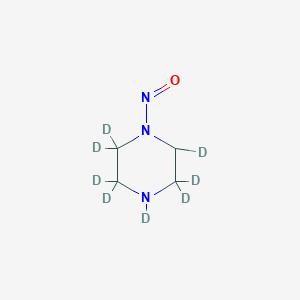
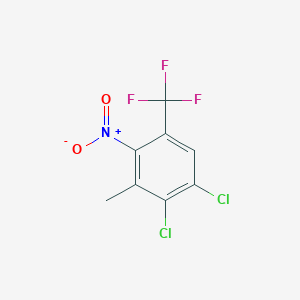

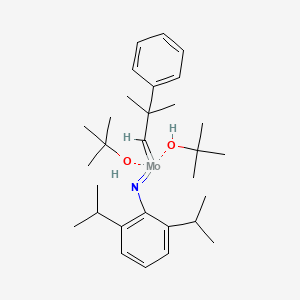
![5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B13401161.png)

